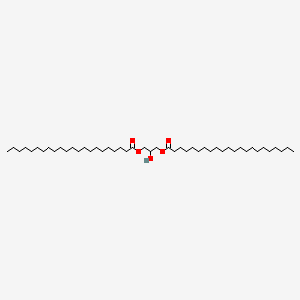

2-Hydroxypropane-1,3-diyl didocosanoate

Übersicht

Beschreibung

. This compound is primarily used in research and has various applications in scientific studies.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Didocosanoin wird durch Veresterung von Docosansäure mit Glycerin synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen. Die Reaktionsmischung wird erhitzt, um den Veresterungsprozess zu fördern, was zur Bildung von Didocosanoin führt .

Industrielle Produktionsmethoden: In industrieller Umgebung beinhaltet die Produktion von Didocosanoin großtechnische Veresterungsprozesse. Die Reaktionsbedingungen werden optimiert, um hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Destillation und Kristallisation umfassen, um das Endprodukt zu erhalten .

Arten von Reaktionen:

Oxidation: Didocosanoin kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart starker Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Substitution: Didocosanoin kann an Substitutionsreaktionen teilnehmen, bei denen eine der Estergruppen durch eine andere funktionelle Gruppe ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.

Substitution: Alkylhalogenide, Nukleophile, Lösungsmittel wie Dichlormethan oder Tetrahydrofuran.

Wichtige gebildete Produkte:

Oxidation: Carbonsäuren, Ketone.

Reduktion: Alkohole.

Substitution: Esterderivate mit verschiedenen funktionellen Gruppen.

4. Wissenschaftliche Forschungsanwendungen

Didocosanoin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Veresterungs- und Hydrolysereaktionen verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle im Lipidstoffwechsel und seiner Auswirkungen auf zelluläre Prozesse.

Medizin: Für seine potenziellen therapeutischen Anwendungen erforscht, einschließlich entzündungshemmender und krebshemmender Eigenschaften.

Industrie: Aufgrund seiner weichmachenden Eigenschaften wird es bei der Formulierung von Kosmetika und Körperpflegeprodukten verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Didocosanoin beinhaltet seine Interaktion mit Zellmembranen und Lipid-Signalwegen. Es wird angenommen, dass es die Aktivität von Enzymen im Lipidstoffwechsel moduliert und so verschiedene zelluläre Prozesse beeinflusst. Didocosanoin kann auch mit spezifischen Rezeptoren oder Proteinen interagieren, was zu Veränderungen in der Zellsignalgebung und -funktion führt .

Ähnliche Verbindungen:

Docosanol: Ein gesättigter 22-Kohlenstoff-aliphatischer Alkohol mit antiviralen Eigenschaften.

Glycerintriesterat: Ein Triacylglycerin mit drei Stearinsäuremolekülen, das in der Lebensmittel- und Kosmetikindustrie verwendet wird.

Glycerintripalmitat: Ein Triacylglycerin mit drei Palmitinsäuremolekülen, das in verschiedenen industriellen Anwendungen verwendet wird.

Einzigartigkeit von Didocosanoin: Didocosanoin ist aufgrund seiner spezifischen Struktur, die zwei Docosansäuremoleküle umfasst, einzigartig. Diese Struktur verleiht ihm besondere physikalische und chemische Eigenschaften, die es für spezielle Forschungsanwendungen wertvoll machen. Seine Fähigkeit, den Lipidstoffwechsel zu modulieren und mit Zellmembranen zu interagieren, unterscheidet es von anderen ähnlichen Verbindungen .

Wissenschaftliche Forschungsanwendungen

Didocosanoin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Wirkmechanismus

The mechanism of action of didocosanoin involves its interaction with cellular membranes and lipid signaling pathways. It is believed to modulate the activity of enzymes involved in lipid metabolism, thereby influencing various cellular processes. Didocosanoin may also interact with specific receptors or proteins, leading to changes in cellular signaling and function .

Vergleich Mit ähnlichen Verbindungen

Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.

Glycerol tristearate: A triacylglycerol with three stearic acid molecules, used in food and cosmetic industries.

Glycerol tripalmitate: A triacylglycerol with three palmitic acid molecules, used in various industrial applications.

Uniqueness of Didocosanoin: Didocosanoin is unique due to its specific structure, incorporating two docosanoic acid molecules. This structure imparts distinct physical and chemical properties, making it valuable for specific research applications. Its ability to modulate lipid metabolism and interact with cellular membranes sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

(3-docosanoyloxy-2-hydroxypropyl) docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H92O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45,48H,3-44H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNODFLZPXTEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H92O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241017 | |

| Record name | Docosanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(22:0/0:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94201-62-4 | |

| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) didocosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94201-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropane-1,3-diyl didocosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,3-DIBEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T2X52XS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine](/img/structure/B1609555.png)

![Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate](/img/structure/B1609557.png)